Cas no 15149-11-8 (Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[4-methyl-)

Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[4-methyl- structure
15149-11-8 structure
Product Name:Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[4-methyl-
CAS No:15149-11-8
MF:C16H18O2
MW:242.312924861908
CID:223304
PubChem ID:278437
Update Time:2025-04-19

Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[4-methyl-
    • 1,2-bis(p-tolyloxy)ethane
    • 1-methyl-4-[2-(4-methylphenoxy)ethoxy]benzene
    • 1,1'-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzene)
    • 1,2-bis(4-methylphenoxy) ethane
    • 1,2-Bis-p-tolyloxy-aethan
    • 1,2-bis-p-tolyloxy-ethane
    • 1.2-Di-p-tolyloxy-aethan
    • AC1L5O1J
    • AC1Q2MYV
    • AC1Q56VT
    • Aethylenglykol-di-p-tolylaether
    • CTK4C7081
    • KST-1B0618
    • NSC128059
    • SureCN313373
    • 1,2-DI-P-TOLYLOXYETHANE
    • UIFAEJQCFLEWCF-UHFFFAOYSA-N
    • DTXSID30299081
    • Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[4-methyl-
    • NSC 128059
    • 1,2-bis(4-methylphenoxy)ethane
    • 15149-11-8
    • AKOS000411348
    • NSC-128059
    • SCHEMBL313373
    • Inchi: 1S/C16H18O2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
    • InChI Key: UIFAEJQCFLEWCF-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C)=CC=1)CCOC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 242.13074
  • Monoisotopic Mass: 242.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46
  • LogP: 3.76120
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